2-[(4-Bromophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
Description
This compound features a 2,7-dimethylimidazo[1,2-a]pyridine core linked to a 4-bromophenylsulfanyl group via an ethanone bridge. Its molecular formula is C₁₇H₁₄BrN₂OS (molecular weight: 389.28 g/mol) . The imidazopyridine scaffold is known for its role in modulating biological targets such as potassium channels and STAT3 signaling . Safety data indicate hazards including skin/eye irritation and respiratory toxicity .
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-11-7-8-20-16(9-11)19-12(2)17(20)15(21)10-22-14-5-3-13(18)4-6-14/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALSPWHTAVPWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)CSC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-Bromophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone , with the CAS number 478041-99-5 , has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and anticonvulsant effects, supported by relevant research findings and case studies.
- Molecular Formula : C17H15BrN2OS
- Molecular Weight : 375.28 g/mol
- Structure : The compound features a bromophenyl group attached to a sulfanyl moiety and an imidazopyridine ring.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study demonstrated that related thiazole derivatives showed promising cytotoxic effects against various cancer cell lines, including HCT-15 (colon carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism of action involved the induction of apoptosis through mitochondrial pathways and inhibition of key oncogenic signaling pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 24a | HCT-15 | 5.0 | Apoptosis induction |
| 24b | Jurkat | 6.5 | Inhibition of Bcl-2 |
These findings suggest that This compound may possess similar anticancer properties due to its structural analogies.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. It has been noted that compounds with a bromophenyl group demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity
A recent investigation into the antibacterial efficacy of similar thiazole derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin.
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| 43a | Staphylococcus aureus | 20 |
| 43b | Escherichia coli | 25 |
The presence of electron-withdrawing groups like bromine is crucial for enhancing antimicrobial potency.
Anticonvulsant Activity
The anticonvulsant properties of compounds related to This compound have also been documented. A series of studies evaluated their efficacy in animal models for seizure activity.
Efficacy in Seizure Models
In rodent models, compounds exhibiting similar structures showed significant protective effects against seizures induced by pentylenetetrazol (PTZ).
| Compound | Dose (mg/kg) | Protection (%) |
|---|---|---|
| 24c | 10 | 100 |
| 24d | 20 | 75 |
These results indicate a promising anticonvulsant profile for structurally related compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: Halogenated Aryl Groups: The 4-bromophenylsulfanyl group in the target compound contrasts with chlorophenyl (3f) and fluorophenyl analogs. Chlorine substituents (e.g., 3f) enhance STAT3 inhibition potency, while bromine may improve target affinity due to its larger atomic radius . Sulfanyl vs.
Imidazopyridine Core Variations :
- 2,7-Dimethyl vs. 2,6-Dimethyl : The 2,7-dimethyl configuration in the target compound may impose steric hindrance distinct from 2,6-dimethyl analogs, affecting binding to targets like STAT3 or ion channels .
Physicochemical Properties :
- Lipophilicity : The target compound’s logP (unreported) is likely lower than its dichlorophenyl analog (logP = 6.0) , suggesting differences in membrane permeability.
- Electronic Effects : Density functional theory (DFT) studies on analogs indicate HOMO localization on the imidazopyridine-pyrazoline system, which may govern redox interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
